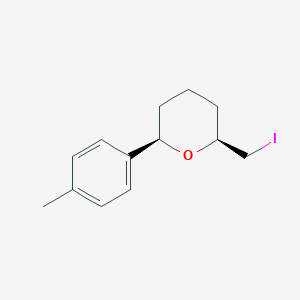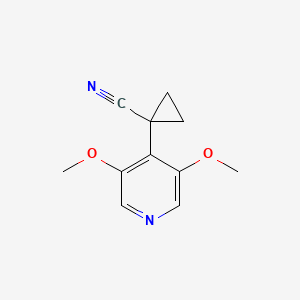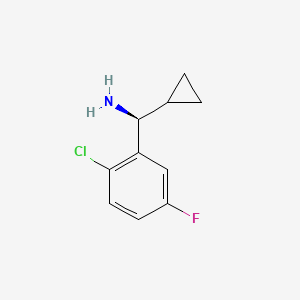
(1S,2R)-2-(Pyridin-4-YL)cyclopropane-1-carboxylicacid2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-2-(Pyridin-4-YL)cyclopropane-1-carboxylicacid2hcl is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a cyclopropane ring substituted with a pyridine moiety and a carboxylic acid group, making it an interesting subject for chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(Pyridin-4-YL)cyclopropane-1-carboxylicacid2hcl typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through a Simmons-Smith reaction, where a zinc-copper couple reacts with a suitable alkene in the presence of diiodomethane.
Pyridine Substitution:
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the intermediate is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and green chemistry principles may be employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-2-(Pyridin-4-YL)cyclopropane-1-carboxylicacid2hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (1S,2R)-2-(Pyridin-4-YL)cyclopropane-1-carboxylicacid2hcl depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The cyclopropane ring and pyridine moiety may play crucial roles in binding to the target and exerting the desired biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-2-(Pyridin-4-YL)cyclopropane-1-carboxylicacid2hcl: The enantiomer of the compound with different stereochemistry.
2-(Pyridin-4-YL)cyclopropane-1-carboxylicacid: A compound without the hydrochloride salt.
Cyclopropane-1-carboxylic acid derivatives: Compounds with various substituents on the cyclopropane ring.
Uniqueness
(1S,2R)-2-(Pyridin-4-YL)cyclopropane-1-carboxylicacid2hcl is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties. The presence of both the cyclopropane ring and the pyridine moiety makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C9H11Cl2NO2 |
|---|---|
Peso molecular |
236.09 g/mol |
Nombre IUPAC |
(1S,2R)-2-pyridin-4-ylcyclopropane-1-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C9H9NO2.2ClH/c11-9(12)8-5-7(8)6-1-3-10-4-2-6;;/h1-4,7-8H,5H2,(H,11,12);2*1H/t7-,8-;;/m0../s1 |
Clave InChI |
XFEGDKAJPOZGLN-FOMWZSOGSA-N |
SMILES isomérico |
C1[C@H]([C@H]1C(=O)O)C2=CC=NC=C2.Cl.Cl |
SMILES canónico |
C1C(C1C(=O)O)C2=CC=NC=C2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5AS,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13049573.png)
![(1S)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine](/img/structure/B13049577.png)







![(1S,3R,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hcl](/img/structure/B13049621.png)
![Tert-butyl 6-bromo-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13049633.png)
![5-(5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-8-ylmethyl)-2-(trifluoromethyl)-1,3-thiazole](/img/structure/B13049639.png)


